4-Chloro-1H-indazole-3-carboxamide

Übersicht

Beschreibung

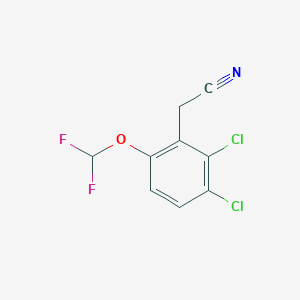

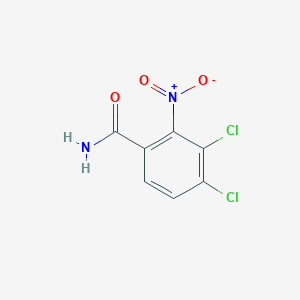

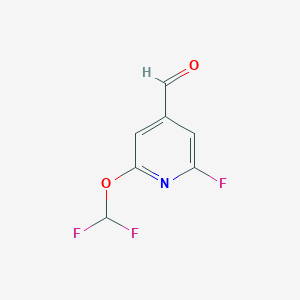

4-Chloro-1H-indazole-3-carboxamide is a chemical compound with the molecular formula C8H6ClN3O . It has a molecular weight of 195.61 . This compound is used in laboratory chemicals .

Synthesis Analysis

The synthesis of indazoles, including 4-Chloro-1H-indazole-3-carboxamide, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 4-Chloro-1H-indazole-3-carboxamide is represented by the InChI code: 1S/C8H6ClN3O/c9-4-2-1-3-5-6(4)7(8(10)13)12-11-5/h1-3H,(H2,10,13)(H,11,12) .Chemical Reactions Analysis

The chemical reactions involving indazoles have been studied extensively . These include transition metal-catalyzed reactions and reductive cyclization reactions .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

4-Chloro-1H-indazole-3-carboxamide derivatives have shown promise in anticancer research. They have been found to inhibit cell growth with GI50 values in a low micromolar range, proving effective against colon and melanoma cell lines . This suggests their potential as therapeutic agents in cancer treatment protocols.

Anti-Inflammatory Properties

Indazole compounds, including 4-Chloro-1H-indazole-3-carboxamide, have been identified to possess significant anti-inflammatory effects. Some derivatives have shown inhibition in paw edema comparable to indomethacin, a standard anti-inflammatory drug . This indicates their use in developing new anti-inflammatory medications.

Antimicrobial Efficacy

The structural motif of indazole is known for its antibacterial properties. 4-Chloro-1H-indazole-3-carboxamide can be utilized in the synthesis of compounds that exhibit broad-spectrum antibacterial activity, which is crucial in the fight against antibiotic-resistant bacterial strains .

Enzyme Inhibition

Indazole-3-carboxamide hybrids have been evaluated as inhibitors against human carbonic anhydrases, which are relevant in various physiological processes. The ability to modulate these enzymes’ activity suggests applications in treating conditions like glaucoma and edema .

Antidepressant Potential

Derivatives of 4-Chloro-1H-indazole-3-carboxamide have been explored for their antidepressant effects. Their interaction with the central nervous system could lead to the development of novel antidepressants with improved efficacy and reduced side effects .

Antiviral Applications

Indazole derivatives have shown anti-HIV activities, suggesting that 4-Chloro-1H-indazole-3-carboxamide could be a key component in creating antiviral drugs, particularly those targeting retroviruses .

Synthesis of Bioactive Natural Products

Indazoles are important building blocks for bioactive natural products. The versatility of 4-Chloro-1H-indazole-3-carboxamide in synthesis makes it valuable for creating a variety of pharmacologically active compounds .

Wirkmechanismus

Target of Action

4-Chloro-1H-indazole-3-carboxamide is a derivative of indazole, a heterocyclic aromatic organic compound. Indazole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety in indazole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Mode of Action

The mode of action of 4-Chloro-1H-indazole-3-carboxamide involves the formation of hydrogen bonds with its targets, which in many cases, inhibits their activity . This interaction can lead to changes in the function of the target proteins or enzymes, potentially altering cellular processes.

Biochemical Pathways

Indazole derivatives have been found to inhibit a variety of enzymes and proteins , which suggests that they may affect multiple biochemical pathways

Result of Action

The result of the action of 4-Chloro-1H-indazole-3-carboxamide is the inhibition of the activity of certain enzymes and proteins . This inhibition can lead to changes in cellular processes, potentially leading to therapeutic effects. For example, one study found that a similar compound, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, was able to inhibit cell growth, being very effective against colon and melanoma cell lines .

Safety and Hazards

Zukünftige Richtungen

Indazole-containing derivatives, including 4-Chloro-1H-indazole-3-carboxamide, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on further exploring the medicinal properties of indazole for the treatment of various pathological conditions .

Eigenschaften

IUPAC Name |

4-chloro-1H-indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-4-2-1-3-5-6(4)7(8(10)13)12-11-5/h1-3H,(H2,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZPNSYHYQCHAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=NN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1H-indazole-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.